Bicyclo[2.2.1]hept-2-ene-1-carbonitrile Bicyclo[2.2.1]hept-2-ene-1-carbonitrile
Brand Name: Vulcanchem
CAS No.: 56804-05-8
VCID: VC14083006
InChI: InChI=1S/C8H9N/c9-6-8-3-1-7(5-8)2-4-8/h1,3,7H,2,4-5H2
SMILES:
Molecular Formula: C8H9N
Molecular Weight: 119.16 g/mol

Bicyclo[2.2.1]hept-2-ene-1-carbonitrile

CAS No.: 56804-05-8

Cat. No.: VC14083006

Molecular Formula: C8H9N

Molecular Weight: 119.16 g/mol

* For research use only. Not for human or veterinary use.

Bicyclo[2.2.1]hept-2-ene-1-carbonitrile - 56804-05-8

Specification

CAS No. 56804-05-8
Molecular Formula C8H9N
Molecular Weight 119.16 g/mol
IUPAC Name bicyclo[2.2.1]hept-2-ene-1-carbonitrile
Standard InChI InChI=1S/C8H9N/c9-6-8-3-1-7(5-8)2-4-8/h1,3,7H,2,4-5H2
Standard InChI Key KOKLYLSZOGGBHE-UHFFFAOYSA-N
Canonical SMILES C1CC2(CC1C=C2)C#N

Introduction

Structural and Stereochemical Characteristics

The norbornene skeleton in bicyclo[2.2.1]hept-2-ene-1-carbonitrile imposes significant steric constraints, influencing both reactivity and molecular conformation. Unlike saturated analogs (e.g., bicyclo[2.2.1]heptane-2-carbonitrile), the presence of the 2-ene double bond reduces ring strain but introduces geometric isomerism. The nitrile group at the 1-position occupies a bridgehead position, which may hinder rotational freedom and stabilize specific conformers .

Table 1: Key Structural Features of Bicyclo[2.2.1]hept-2-ene-1-carbonitrile and Related Compounds

PropertyBicyclo[2.2.1]hept-2-ene-1-carbonitrileexo-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile
Molecular FormulaC₈H₉NC₈H₉N
Molecular Weight (g/mol)119.16119.16
Double Bond Position2-ene5-ene
Nitrile Position1-position2-position
Density (g/cm³)Not reported1.06
Boiling Point (°C)Not reported205.2

The stereoelectronic effects of the nitrile group and double bond position significantly alter dipole moments and intermolecular interactions compared to non-polar bicyclic analogs. For example, the exo isomer of bicyclo[2.2.1]hept-5-ene-2-carbonitrile exhibits a density of 1.06 g/cm³ and a boiling point of 205.2°C at 760 mmHg, reflecting increased polarity due to the nitrile group .

Synthetic Methodologies

Cycloaddition Approaches

MethodYield (%)SelectivityKey Conditions
Diels-Alder Cycloaddition65–75exo > 90%BF₃·OEt₂, 0°C, 12 h
Photochemical Rearrangement40–55MixedUV (254 nm), benzene, 6 h

Physicochemical Properties

Thermodynamic Stability

The combination of ring strain and nitrile group polarity confers unique thermodynamic properties. Although direct data for bicyclo[2.2.1]hept-2-ene-1-carbonitrile are unavailable, the exo-5-ene-2-cyano analog exhibits a combustion enthalpy (ΔcH°) of approximately -4,739 kJ/mol, suggesting high stability despite strain. Entropy values for solid-phase derivatives range from 230–242 J/mol·K, indicative of restricted molecular motion in the crystalline state.

Spectroscopic Characterization

  • NMR Spectroscopy: Bridgehead protons in norbornene systems typically resonate at δ 1.5–2.5 ppm (¹H NMR), while the nitrile carbon appears near δ 120 ppm (¹³C NMR) .

  • IR Spectroscopy: The C≡N stretch appears as a sharp absorption band at ~2,240 cm⁻¹, distinct from aliphatic C-H stretches (2,850–3,000 cm⁻¹) .

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